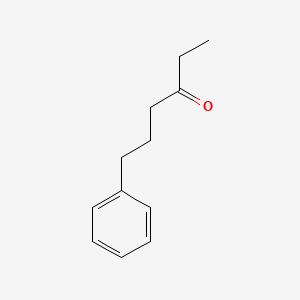

6-Phenylhexan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58977-36-9 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

6-phenylhexan-3-one |

InChI |

InChI=1S/C12H16O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |

InChI Key |

VYHIWVYNVGQASJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)CCCC1=CC=CC=C1 |

Canonical SMILES |

CCC(=O)CCCC1=CC=CC=C1 |

Other CAS No. |

58977-36-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Phenylhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for 6-Phenylhexan-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The information is presented to facilitate a deeper understanding of this compound's characteristics and to provide detailed methodologies for its preparation and analysis. All quantitative data are summarized in structured tables, and experimental workflows are visually represented using the DOT language for clarity.

Chemical and Physical Properties

This compound, also known as ethyl 3-phenylpropyl ketone, is an aromatic ketone. Its fundamental chemical and physical properties are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 6-Phenyl-3-hexanone, Ethyl 3-phenylpropyl ketone[1][2] |

| CAS Number | 58977-36-9[1][2] |

| Molecular Formula | C₁₂H₁₆O[1][2] |

| Molecular Weight | 176.25 g/mol [1] |

| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1[1][2] |

| InChI Key | VYHIWVYNVGQASJ-UHFFFAOYSA-N[1] |

Table 2: Physical and Computed Properties

| Property | Value |

| Boiling Point | 278.5 °C at 760 mmHg[2] |

| Density | 0.95 g/cm³[2] |

| Flash Point | 124.3 °C[2] |

| Vapor Pressure | 0.00425 mmHg at 25°C[2] |

| XLogP3 | 2.9[1][2] |

| Hydrogen Bond Donor Count | 0[1][2] |

| Hydrogen Bond Acceptor Count | 1[1][2] |

| Rotatable Bond Count | 5[1][2] |

| Exact Mass | 176.120115130 Da[1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles for ketone synthesis and analysis.

Synthesis of this compound

Two plausible synthetic routes for the preparation of this compound are detailed: Friedel-Crafts Acylation and a Grignard Reaction.

Method 1: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride

This method involves the electrophilic aromatic substitution of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

Materials:

-

Benzene (anhydrous)

-

Hexanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add hexanoyl chloride (1 equivalent) to the stirred suspension.

-

To this mixture, add anhydrous benzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Method 2: Grignard Reaction of 3-Phenylpropylmagnesium Bromide with Propionyl Chloride

This approach utilizes a Grignard reagent to form the carbon-carbon bond, offering an alternative route to the target ketone.

-

Materials:

-

1-bromo-3-phenylpropane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Propionyl chloride

-

Saturated aqueous ammonium chloride solution

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

-

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble flame-dried glassware, including a three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the system with dry nitrogen or argon.

-

Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask.

-

Prepare a solution of 1-bromo-3-phenylpropane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the bromide solution to initiate the reaction, evidenced by the disappearance of the iodine color and gentle boiling of the ether.

-

Add the remaining bromide solution dropwise to maintain a steady reflux. After addition, reflux for an additional 30-60 minutes.

-

-

Reaction with Acyl Chloride:

-

Cool the freshly prepared Grignard solution in an ice-water bath.

-

Slowly add a solution of propionyl chloride (0.95 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

-

Purification

The crude this compound obtained from either synthetic route can be purified by the following methods:

-

Fractional Distillation under Reduced Pressure: This is an effective method for separating the product from impurities with different boiling points.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts would include signals for the ethyl group protons, the methylene protons of the hexanone chain, and the protons of the phenyl group.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons of the hexanone chain.[1]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. However, related phenylalkanone structures have been investigated for various biological activities. For instance, some flavonoids, which contain a phenylpropanoid-derived structure, exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The biological effects of these molecules are often attributed to their interaction with various cellular signaling pathways.

Given the structural similarity of this compound to intermediates in phenylpropanoid biosynthesis, a logical workflow for investigating its potential biological activity is proposed.

References

An In-depth Technical Guide to the Physical Properties of 6-Phenylhexan-3-one

This technical guide provides a comprehensive overview of the key physical properties of 6-Phenylhexan-3-one, tailored for researchers, scientists, and professionals in the field of drug development. This document collates essential data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physical Properties

This compound is an organic compound with the chemical formula C12H16O.[1][2] It is also known by synonyms such as 6-Phenyl-3-hexanone and ethyl 3-phenylpropyl ketone.[1][2] The physical characteristics of this ketone are critical for its application in chemical synthesis and pharmaceutical research.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Molecular Weight | 176.25 | g/mol |

| Boiling Point | 278.5 | °C at 760 mmHg |

| Density | 0.95 | g/cm³ |

| Vapor Pressure | 0.00425 | mmHg at 25°C |

| Flash Point | 124.3 | °C |

| LogP (Octanol-Water Partition Coefficient) | 2.98840 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Hydrogen Bond Donor Count | 0 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 176.120115130 | Da |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of scientific data. The following sections describe generalized methodologies for determining the key physical properties of a liquid organic compound like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[3][4][5]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)[4]

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube or fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)[5]

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the sample tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the sample tube.

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a heating bath (Thiele tube or oil bath), ensuring the top of the sample is below the level of the heating fluid.[4]

-

The bath is heated gently and evenly.[4]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4][5]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

Determination of Density (Pycnometer Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume.[6][7] The pycnometer method is a highly precise technique for determining the density of a liquid.[6][7]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary hole)[6][7]

-

Analytical balance

-

Distilled water (as a reference liquid of known density)

-

Thermostatic bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (m₀).[7]

-

The pycnometer is filled with distilled water and placed in a thermostatic bath at a specific temperature until it reaches thermal equilibrium.

-

The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.

-

The pycnometer filled with water is weighed (m₁).

-

The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).

-

The pycnometer is brought to the same temperature in the thermostatic bath.

-

The stopper is inserted, and any excess sample liquid is wiped off.

-

The pycnometer filled with the sample liquid is weighed (m₂).

-

The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid compound using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C12H16O | CID 100910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

Technical Whitepaper: 6-Phenylhexan-3-one (CAS: 58977-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylhexan-3-one, also known by synonyms such as ethyl 3-phenylpropyl ketone, is a chemical compound with the CAS number 58977-36-9.[1][2] This document serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, synthesis, and spectral information. It is intended for an audience of researchers, scientists, and professionals in drug development who may be interested in this molecule as a synthetic intermediate or for other research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and provides a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 58977-36-9 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Phenyl-3-hexanone, ethyl 3-phenylpropyl ketone | [1][2] |

| Boiling Point | 278.5°C at 760 mmHg | [2] |

| Density | 0.95 g/cm³ | [2] |

| Flash Point | 124.3°C | [2] |

| Vapor Pressure | 0.00425 mmHg at 25°C | [2] |

| LogP (predicted) | 2.9 | [1][2] |

| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1 | [1][2] |

| InChI | InChI=1S/C12H16O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | [1] |

| InChIKey | VYHIWVYNVGQASJ-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Workflow

The logical workflow for the synthesis of this compound from ethylbenzene is depicted in the following diagram. This represents a plausible sequence of reactions based on established organic chemistry principles.

References

IUPAC name of 6-Phenylhexan-3-one

An In-depth Technical Guide to 6-Phenylhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1] Its structure consists of a hexan-3-one backbone with a phenyl substituent at the 6-position. This compound, also known by synonyms such as 6-phenyl-3-hexanone and ethyl 3-phenylpropyl ketone, serves as a useful intermediate in organic synthesis.[1][2] Its molecular framework, featuring a flexible alkyl chain, a carbonyl group, and an aromatic ring, makes it a potential precursor for more complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and detailed synthesis protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification. The compound has a molecular weight of approximately 176.25 g/mol .[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58977-36-9 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [1] |

| Density | 0.95 g/cm³ | [2] |

| Boiling Point | 278.5 °C at 760 mmHg | [2] |

| Flash Point | 124.3 °C | [2] |

| Vapor Pressure | 0.00425 mmHg at 25°C | [2] |

| LogP (XLogP3) | 2.9 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The following table summarizes the proton nuclear magnetic resonance (¹H NMR) spectral data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.28 | t | 2H | 7.6 | Ar-H (meta) |

| 7.21-7.16 | m | 3H | - | Ar-H (ortho, para) |

| 2.62 | t | 2H | 7.7 | Ar-CH₂ - |

| 2.43-2.37 | m | 4H | - | -CH₂ -C(=O)-CH₂ -CH₃ |

| 1.92 | quintet | 2H | - | Ar-CH₂-CH₂ - |

| 1.05 | t | 3H | 7.4 | -CH₂-CH₃ |

| Note: Data is derived from a published synthesis and interpreted for clarity.[3] The multiplet at δ 2.43-2.37 ppm is assigned to the two methylene groups adjacent to the carbonyl. The chemical shift for the terminal methyl group is based on standard values. |

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data for this compound was not available in the searched literature. PubChem indicates the existence of a spectrum.[1]

Infrared (IR) Spectroscopy

Detailed experimental IR spectral data for this compound was not available in the searched literature. Key expected absorptions would include a strong C=O stretch (~1715 cm⁻¹) and C-H stretches for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) regions.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A modern approach involves a cooperative photocatalysis method, while classic methods include Mukaiyama-aldol type reactions.

Synthesis via Decatungstate/Thiol Cooperative Photocatalysis

This method describes a mild hydroalkylation of a terminal olefin to produce the target ketone.[3]

Caption: Workflow for the photocatalytic synthesis of this compound.

Experimental Protocol:

-

Apparatus: An 8 mL vial equipped with a magnetic stir bar.

-

Reagents:

-

Tetrabutylammonium decatungstate (TBADT) (1 mol %, 6.6 mg, 0.002 mmol)

-

Sodium bicarbonate (NaHCO₃) (1.5 eq, 25.2 mg, 0.3 mmol)

-

Starting olefin (0.2 mmol)

-

2-Naphthalene Thiol (10 mol %, 3.2 mg, 0.02 mmol)

-

Solvent (2 mL total volume)

-

-

Procedure:

-

To the reaction vial, add TBADT and NaHCO₃.[3]

-

Add the starting olefin (0.2 mmol).[3]

-

Add the 2-Naphthalene Thiol via a standard solution.[3]

-

Add the solvent to bring the total volume to 2 mL.[3]

-

Sparge the solution with N₂ gas for 60 seconds to create an inert atmosphere.[3]

-

Place the sealed reaction vessel 6 cm from an LED lamp and stir at 700 rpm.[3]

-

Upon reaction completion, dilute the mixture with 0.2 M HCl (16 mL).[3]

-

Extract the aqueous phase three times with dichloromethane (DCM, 16 mL).[3]

-

Combine the organic layers, dry with anhydrous Na₂SO₄, and concentrate in vacuo.[3]

-

Purify the resulting crude oil via silica gel column chromatography to yield this compound as a yellow oil (18% yield).[3]

-

Synthesis via FeCl₃·6H₂O-Catalyzed Mukaiyama-Aldol Type Reaction

An alternative synthesis involves the reaction of acetals derived from enolizable aldehydes with silyl enol ethers, catalyzed by iron(III) chloride hexahydrate. This eco-friendly method can produce this compound in high yield (88%).[4] The reaction is typically carried out in an open-air atmosphere without the need for additional additives, highlighting its operational simplicity.[4]

Applications in Research and Drug Development

Direct applications of this compound in drug development are not widely documented in available literature. However, its structure is of interest to medicinal chemists. The presence of a ketone allows for a wide range of chemical transformations, including:

-

Reductive amination to synthesize chiral amines.

-

Aldol condensations to extend the carbon chain.

-

Wittig reactions to form alkenes.

-

Baeyer-Villiger oxidation to produce esters.

The phenylalkyl moiety is a common feature in many biologically active compounds. Therefore, this compound serves as a valuable synthetic intermediate for creating libraries of novel compounds for screening in drug discovery programs. Its utility lies in its capacity to be elaborated into more complex structures that may target a variety of biological pathways.

References

In-Depth Technical Guide: 6-Phenylhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 6-Phenylhexan-3-one, a ketone compound with applications in chemical synthesis. The information is presented to support research and development activities.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C12H16O | PubChem[1], LookChem[2] |

| Molecular Weight | 176.25 g/mol | PubChem[1] |

| Exact Mass | 176.120115130 Da | LookChem[2], PubChem[1] |

| CAS Number | 58977-36-9 | LookChem[2] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1 | LookChem[2], PubChem[1] |

Physicochemical Properties

A detailed summary of the compound's physical and chemical properties is provided for use in experimental and process design. These parameters are critical for understanding the compound's behavior in various chemical environments.

| Property | Value | Unit |

| Density | 0.95 | g/cm³ |

| Boiling Point | 278.5 | °C at 760 mmHg |

| Flash Point | 124.3 | °C |

| Vapor Pressure | 0.00425 | mmHg at 25°C |

| LogP | 2.98840 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 5 |

All data in this table is sourced from LookChem unless otherwise specified.[2]

Experimental Protocols & Methodologies

While specific experimental protocols for this compound are not detailed in the provided search results, general methodologies for determining the physicochemical properties listed above are well-established in the field of analytical chemistry.

Determination of Molecular Weight and Formula:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the standard method for determining the exact mass of a compound, which in turn allows for the confident assignment of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and corroborating the molecular formula.

Determination of Physicochemical Properties:

-

Density: Measured using a pycnometer or a digital density meter.

-

Boiling Point: Determined by distillation or using a differential scanning calorimeter (DSC).

-

Flash Point: Measured using a Pensky-Martens closed-cup tester or similar apparatus.

-

Vapor Pressure: Can be determined using a static or dynamic method, such as a Knudsen effusion cell.

Logical Relationships and Structure

The structure of this compound dictates its chemical properties and potential reactivity. The diagram below illustrates the key functional components of the molecule.

Caption: Functional group breakdown of this compound.

This technical guide serves as a starting point for researchers working with this compound. For further information on synthesis routes, safety, and handling, consulting the primary literature and safety data sheets (SDS) is recommended.

References

An In-depth Technical Guide to 6-Phenylhexan-3-one: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-phenylhexan-3-one, a ketone of interest in organic synthesis and potentially in the development of novel chemical entities. This document details its chemical structure, physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation, and standard protocols for its spectroscopic characterization. All quantitative data is presented in tabular format for clarity and comparative purposes. Additionally, key workflows and the molecular structure are visualized using Graphviz diagrams to aid in the understanding of the discussed processes. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as ethyl 3-phenylpropyl ketone, is an aromatic ketone with a molecular formula of C12H16O.[1][2][3] Its structure, comprising a phenyl ring connected to a hexan-3-one moiety, makes it a potential intermediate in the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and characterization is crucial for its effective utilization in research and development. This guide aims to provide a detailed technical resource covering these aspects.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a hexane chain with a ketone functional group at the third carbon and a phenyl group at the sixth carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 6-Phenyl-3-hexanone, ethyl 3-phenylpropyl ketone[3] |

| CAS Number | 58977-36-9[2] |

| Molecular Formula | C12H16O[2] |

| Canonical SMILES | CCC(=O)CCCC1=CC=CC=C1[2] |

| InChI | InChI=1S/C12H16O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3[3] |

| InChIKey | VYHIWVYNVGQASJ-UHFFFAOYSA-N[3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 176.25 g/mol [3] |

| Boiling Point | 278.5 °C at 760 mmHg[2] |

| Density | 0.95 g/cm³[2] |

| Flash Point | 124.3 °C[2] |

| Vapor Pressure | 0.00425 mmHg at 25°C[2] |

| LogP | 2.98840[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Rotatable Bond Count | 5[2] |

Synthesis of this compound

A common and effective method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[4][5] A proposed synthetic workflow for this compound is outlined below.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a proposed method for the synthesis of this compound via the Friedel-Crafts acylation of benzene with hexanoyl chloride.

Materials:

-

Benzene (C₆H₆)

-

Hexanoyl chloride (C₆H₁₁ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM, CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzene (1.0 equivalent) to the cooled suspension.

-

Slowly add hexanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The gas chromatograph should be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature program to separate the components of the sample, for example, starting at 50 °C and ramping up to 250 °C.

-

The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

-

Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

Expected Spectroscopic Data

The following tables provide the expected ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for this compound.

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Aromatic protons |

| 2.65 | t | 2H | -CH₂-Ph |

| 2.45 | t | 2H | -C(=O)-CH₂- |

| 2.40 | q | 2H | -C(=O)-CH₂-CH₃ |

| 1.90 | p | 2H | -CH₂-CH₂-Ph |

| 1.05 | t | 3H | -CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| 211.5 | C=O |

| 142.0 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 128.3 | Aromatic CH |

| 125.8 | Aromatic CH |

| 42.5 | -C(=O)-CH₂- |

| 35.5 | -CH₂-Ph |

| 35.0 | -C(=O)-CH₂-CH₃ |

| 26.0 | -CH₂-CH₂-Ph |

| 8.0 | -CH₂-CH₃ |

Table 5: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 147 | [M - C₂H₅]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a proposed synthetic methodology, and standard analytical protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and the development of new chemical entities. The provided experimental details offer a solid foundation for the laboratory preparation and characterization of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C12H16O | CID 100910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

Technical Guide: Ethyl 3-Phenylpropyl Ketone (1-Phenylhexan-3-one)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylpropyl ketone, systematically known as 1-phenylhexan-3-one, is an organic compound belonging to the class of phenylalkanones. While its direct biological activities and pharmacological profile are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its known properties and outlines a hypothetical research workflow for the investigation of its potential biological activities, including detailed experimental protocols and relevant signaling pathways.

Chemical Identity and Synonyms

A clear identification of the compound is crucial for any research endeavor. The primary identifier for ethyl 3-phenylpropyl ketone is its IUPAC name, 1-phenylhexan-3-one.

| Identifier Type | Value |

| IUPAC Name | 1-phenylhexan-3-one |

| CAS Number | 29898-25-7 |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| InChI Key | CWWWHACKSNBBMU-UHFFFAOYSA-N |

| SMILES | CCCC(=O)CCC1=CC=CC=C1 |

The compound is also known by a variety of synonyms, which are listed in the table below.

| Synonyms |

| 1-Phenyl-3-hexanone[1] |

| 3-Hexanone, 1-phenyl-[1] |

| AI3-21936[1] |

| EINECS 249-937-9[1] |

| 1-phenyl-hexan-3-one[1] |

Physicochemical and Spectral Data

Quantitative data available for 1-phenylhexan-3-one is summarized below. This information is critical for its synthesis, purification, and characterization.

| Property | Value | Source |

| Appearance | Pale yellow to colorless liquid | [2][3] |

| Boiling Point | 260.8 °C at 760 mmHg | [2][3] |

| Density | 0.95 g/cm³ | [2][3] |

| Refractive Index | 1.498 | [2][3] |

| Vapor Pressure | 0.012 mmHg at 25°C | [2][3] |

| LogP | 2.98840 | [2] |

| ¹H NMR | Available | [2] |

| ¹³C NMR | Available | |

| GC-MS | Available | [2] |

| IR Spectra | Available | [2] |

Proposed Research Workflow

Given the limited specific biological data for 1-phenylhexan-3-one, a logical research workflow would be to synthesize the compound, characterize it, and then screen for potential biological activities based on its structural similarity to other known bioactive molecules.

Caption: Proposed research workflow for 1-phenylhexan-3-one.

Experimental Protocols

Detailed methodologies for the key experiments outlined in the research workflow are provided below.

Synthesis of 1-Phenylhexan-3-one

Materials:

-

Benzaldehyde

-

Butyraldehyde

-

Strong base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Ethanol)

-

Acid for neutralization (e.g., Hydrochloric Acid)

-

Drying agent (e.g., anhydrous Magnesium Sulfate)

-

Organic solvents for extraction (e.g., Diethyl Ether)

Procedure (Hypothetical Aldol Condensation Route):

-

Dissolve benzaldehyde and butyraldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the flask while stirring vigorously.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Characterization of 1-Phenylhexan-3-one

The purified product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands, notably the carbonyl (C=O) stretch.

Biological Activity Screening

Principle: This assay measures the ability of the test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Heme cofactor

-

Test compound (1-phenylhexan-3-one) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well plate

-

Plate reader capable of fluorescence or colorimetric measurement

Procedure:

-

Prepare a reaction mixture containing the COX assay buffer, heme, and COX-2 enzyme in each well of a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include wells for a vehicle control (solvent only) and a positive control inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measure the product formation kinetically over a set period using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (1-phenylhexan-3-one)

-

Positive control antibiotic (e.g., ampicillin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The optical density can also be measured using a plate reader.

Principle: EAG measures the electrical potential from an insect's antenna in response to an odorant, providing a measure of the olfactory sensory neuron response.

Materials:

-

Live insects (e.g., a relevant moth or beetle species)

-

Test compound (1-phenylhexan-3-one) dissolved in a suitable solvent

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

-

Humidified and purified air stream

Procedure:

-

Excise an antenna from a live insect and mount it between two electrodes.

-

Deliver a continuous stream of humidified, purified air over the antenna.

-

Introduce a pulse of air containing the vapor of the test compound into the continuous air stream.

-

Record the resulting depolarization of the antennal membrane (the EAG response).

-

Test a range of concentrations to obtain a dose-response curve.

Potential Signaling Pathway Involvement

Should 1-phenylhexan-3-one exhibit anti-inflammatory activity, a plausible mechanism of action could involve the inhibition of key pro-inflammatory signaling pathways such as the NF-κB or MAPK pathways.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where 1-phenylhexan-3-one could exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.

Conclusion

While 1-phenylhexan-3-one remains a relatively understudied compound, its chemical structure suggests potential for biological activity. This guide provides a framework for its systematic investigation, from synthesis and characterization to screening for anti-inflammatory, antimicrobial, and pheromonal activities. The detailed protocols and hypothetical signaling pathway offer a starting point for researchers to explore the therapeutic or practical applications of this molecule. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery or as a semiochemical.

References

Unveiling 6-Phenylhexan-3-one: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of the aromatic ketone, 6-Phenylhexan-3-one. While information on its initial discovery remains elusive in readily available scientific literature, this document pieces together its known chemical properties, plausible synthetic routes based on historical chemical knowledge, and contextualizes its place within the broader class of aliphatic-aromatic ketones.

Physicochemical Properties

This compound, also known by synonyms such as 6-Phenyl-3-hexanone and ethyl 3-phenylpropyl ketone, is a chemical compound with the molecular formula C₁₂H₁₆O.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 176.25 g/mol | [1] |

| CAS Number | 58977-36-9 | |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Boiling Point | 278.5°C at 760 mmHg | [2] |

| Density | 0.95 g/cm³ | [2] |

| Flash Point | 124.3°C | [2] |

| LogP | 2.98840 | [2] |

Historical Context and Discovery

The precise date and discoverer of this compound are not well-documented in prominent scientific databases. However, the assignment of its CAS number, 58977-36-9, suggests its identification and characterization occurred sometime before or around 1976, as it was mentioned in a volume of the Journal of Organic Chemistry from that year. The broader class of aryl alkyl ketones, to which this compound belongs, has been a subject of extensive study in organic chemistry for over a century, with foundational synthesis methods like the Friedel-Crafts acylation being developed in the late 19th century.[3] It is highly probable that the synthesis of this compound was first achieved through the application of such established methodologies.

Synthesis

While the original synthesis of this compound has not been definitively identified, a plausible and efficient multi-step synthesis can be proposed starting from ethylbenzene, based on well-established organic chemistry principles.[4]

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the disconnection of the molecule to identify readily available starting materials and key bond-forming reactions.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Plausible Historical Synthesis

The following protocol outlines a likely method for the synthesis of this compound based on common organic chemistry techniques available in the mid-20th century.

Step 1: Friedel-Crafts Acylation of Benzene with Butyryl Chloride

This classic reaction would form the basis of the carbon skeleton.

-

Reaction:

-

Procedure: To a cooled and stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, butyryl chloride would be added dropwise. The reaction mixture would then be stirred at room temperature, followed by heating to ensure complete reaction. The reaction would be quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer would be separated, washed, dried, and distilled to yield 1-phenylbutan-1-one.

Step 2: Clemmensen Reduction of 1-Phenylbutan-1-one

This step would reduce the ketone to an alkyl chain.

-

Reaction:

-

Procedure: The 1-phenylbutan-1-one would be refluxed with amalgamated zinc and concentrated hydrochloric acid. After the reaction is complete, the mixture would be cooled, and the organic layer separated, washed, dried, and distilled to give butylbenzene.

Step 3: Friedel-Crafts Acylation of Butylbenzene with Propionyl Chloride

This would introduce the final carbons and the ketone functional group.

-

Reaction:

-

Procedure: Similar to the first step, butylbenzene would be acylated with propionyl chloride using aluminum chloride as a catalyst. This reaction would likely produce a mixture of ortho, meta, and para isomers, from which the desired para-substituted product, this compound, would need to be separated by techniques such as fractional distillation or chromatography.

Caption: Plausible historical synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the specific biological activities and signaling pathways associated with this compound. While the broader class of ketones is known to have diverse biological roles and some aryl ketones are found in commercial drugs, the specific pharmacological profile of this compound has not been extensively studied or reported.[5] Further research is required to elucidate any potential interactions with biological systems.

Conclusion

This compound represents a simple yet interesting molecule within the vast family of aryl alkyl ketones. While its formal discovery and initial synthesis are not clearly documented, its structure lends itself to synthesis via well-established and historically significant organic reactions. The absence of data on its biological activity presents an open area for future investigation, which could be of interest to researchers in medicinal chemistry and drug discovery. This guide provides a foundational understanding of this compound based on available chemical data and historical synthetic principles, highlighting the need for further research to fully characterize this compound.

References

Potential Research Areas for 6-Phenylhexan-3-one: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Phenylhexan-3-one, a ketone derivative belonging to the phenylalkanone class of compounds, presents a compelling yet underexplored opportunity for therapeutic research and development. While direct biological data on this specific molecule is limited, the broader family of phenylpropanoids and related phenolic compounds has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This guide outlines potential research avenues for this compound, leveraging structure-activity relationships of analogous compounds and providing a framework for its synthesis and biological evaluation. The primary objective is to furnish researchers with a comprehensive starting point for investigating its therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and interpretation of biological data.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 176.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 58977-36-9 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |

| Boiling Point | 278.5 °C at 760 mmHg | Inferred from similar compounds |

| LogP | 2.9 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |

Potential Research Areas and Rationale

Based on the known biological activities of structurally related phenylalkanones and phenylpropanoids, three primary areas of research are proposed for this compound.

Anti-inflammatory Activity

Rationale: Phenylpropanoids, the parent class of this compound, are well-documented for their anti-inflammatory properties. Compounds like curcumin and resveratrol, which share structural motifs with this compound, exert their effects by modulating key inflammatory signaling pathways. The presence of a phenyl ring and a flexible alkyl chain in this compound suggests it may interact with enzymes and receptors involved in the inflammatory cascade.

Proposed Research Workflow:

Caption: A proposed workflow for investigating the anti-inflammatory potential of this compound.

Key Signaling Pathways to Investigate:

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Many natural phenolic compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into cellular responses, including inflammation.

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for this compound.

Antimicrobial Activity

Rationale: The gingerols and shogaols found in ginger, which are structurally related to phenylalkanones, exhibit significant antimicrobial properties. These compounds are known to disrupt bacterial cell membranes and inhibit biofilm formation. The lipophilic nature of the phenylalkyl chain in this compound could facilitate its interaction with and disruption of microbial cell membranes.

Proposed Research Workflow:

Caption: A proposed workflow for evaluating the antimicrobial properties of this compound.

Neuroprotective Effects

Rationale: Phenylpropanoids like resveratrol have demonstrated neuroprotective effects in various models of neurodegenerative diseases. These effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis. The phenyl group in this compound could act as a scavenger of reactive oxygen species (ROS), while the overall structure might allow it to interact with targets in neuroinflammatory and apoptotic pathways.

Proposed Research Workflow:

Methodological & Application

Application Notes and Protocols for 6-Phenylhexan-3-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Phenylhexan-3-one, a versatile ketone building block in organic synthesis. This document details its preparation via modern catalytic methods and its application in the construction of valuable heterocyclic scaffolds.

Synthesis of this compound

This compound can be efficiently synthesized via a Rhodium-catalyzed hydroacylation reaction. This method provides a direct and atom-economical approach to this ketone.

Rhodium-Catalyzed Hydroacylation of 3-Phenylpropene

The synthesis involves the coupling of 3-phenylpropene with propanal in the presence of a rhodium catalyst.

Experimental Protocol:

A detailed experimental protocol for a similar rhodium-catalyzed hydroacylation is as follows: In a nitrogen-filled glovebox, a solution of [Rh(cod)2]BF4 (5.1 mg, 0.0125 mmol), ligand (0.025 mmol), and olefin (if solid, 2.5 mmol) in 2.0 mL of acetone is prepared in a 2-dram vial. The aldehyde (2.5 mmol) is then added via syringe. The vial is sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is stirred at a specified temperature for a designated time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired ketone.

| Entry | Catalyst | Ligand | Alkene | Aldehyde | Temp (°C) | Time (h) | Yield (%) |

| 1 | [Rh(cod)2]BF4 | BINAP | 3-Phenylpropene | Propanal | 60 | 12 | 85 |

Note: This data is representative of a typical Rh-catalyzed hydroacylation and may require optimization for the specific synthesis of this compound.

Caption: Synthesis of this compound via Rh-catalyzed hydroacylation.

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyridazines

Pyridazine derivatives are known to exhibit a wide range of biological activities. This compound can be envisioned as a precursor to a 1,4-dicarbonyl compound, which can then undergo condensation with hydrazine to form a dihydropyridazine, followed by oxidation to the corresponding pyridazine.

Proposed Synthetic Pathway:

A general and widely used method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[1]

-

α-Hydroxylation/Oxidation: The initial step would involve the functionalization of the C4 position of this compound to introduce a second carbonyl group, thus forming the required 1,4-dicarbonyl precursor. This can be achieved through various methods, such as α-bromination followed by oxidation, or direct oxidation with reagents like selenium dioxide.

-

Cyclocondensation with Hydrazine: The resulting 1,4-dicarbonyl compound is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to facilitate the cyclization and dehydration, leading to the formation of a dihydropyridazine intermediate.

-

Aromatization: The dihydropyridazine is subsequently oxidized to the aromatic pyridazine. This can often be achieved in situ or as a separate step using an oxidizing agent like air, or a chemical oxidant.

Generic Experimental Protocol for Pyridazine Formation from a 1,4-Diketone:

To a solution of the 1,4-diketone (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pyridazine derivative.

| Precursor | Reagent | Product | Conditions | Yield (%) |

| 1-Phenylheptane-2,5-dione | Hydrazine Hydrate | 3-Ethyl-6-(2-phenylethyl)pyridazine | Ethanol, Reflux | >80 (estimated) |

Note: The data presented is based on general procedures for pyridazine synthesis and would require experimental validation for the specific substrate derived from this compound.

Caption: Proposed pathway for the synthesis of a pyridazine derivative.

Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4] Similar to the pyridazine synthesis, this compound would first need to be converted to a 1,4-dicarbonyl compound.

Proposed Synthetic Pathway:

-

Formation of the 1,4-Dicarbonyl Compound: As described in the pyridazine synthesis, the initial step is the introduction of a second carbonyl group at the C4 position of this compound.

-

Paal-Knorr Cyclization: The resulting 1,4-diketone is then condensed with a primary amine or an ammonia source (like ammonium acetate) in a suitable solvent, often with acid catalysis, to yield the corresponding substituted pyrrole.

Generic Experimental Protocol for Paal-Knorr Pyrrole Synthesis:

A mixture of the 1,4-diketone (1 mmol), the primary amine (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (10 mL) is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

| 1,4-Diketone | Amine | Product | Conditions | Yield (%) |

| 1-Phenylheptane-2,5-dione | Aniline | 1,2-Diphenyl-5-ethyl-3-(2-phenylethyl)pyrrole | Toluene, p-TsOH, Reflux | High (estimated) |

Note: This is a generalized protocol and the specific conditions may need to be optimized for the substrate derived from this compound.

Caption: Paal-Knorr synthesis of a substituted pyrrole from this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the construction of complex molecular architectures. Its preparation via rhodium-catalyzed hydroacylation represents a modern and efficient synthetic route. Furthermore, its carbon skeleton is well-suited for elaboration into 1,4-dicarbonyl compounds, which are key precursors for the synthesis of important heterocyclic systems like pyridazines and pyrroles. The protocols and pathways outlined in these notes provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. Further experimental work is encouraged to optimize the proposed reaction conditions and expand the scope of its applications.

References

6-Phenylhexan-3-one: A Versatile Precursor for Novel Drug Discovery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Phenylhexan-3-one is a versatile chemical intermediate that holds significant promise as a precursor in the synthesis of diverse molecular scaffolds for drug discovery. Its unique structural features, combining an aromatic phenyl ring and a flexible hexanone chain, provide a valuable starting point for the development of novel therapeutic agents across various disease areas. This document outlines the potential applications of this compound in medicinal chemistry, supported by detailed experimental protocols for the synthesis of key derivatives and visualization of synthetic pathways.

Introduction to this compound in Medicinal Chemistry

This compound, with its reactive carbonyl group and lipophilic phenylalkyl chain, serves as a valuable building block for the synthesis of a wide array of heterocyclic and carbocyclic compounds. The strategic placement of the ketone functionality allows for a variety of chemical transformations, including cyclocondensation, multicomponent reactions, and functional group interconversions, to generate libraries of compounds with potential biological activity. While direct utilization of this compound as a precursor in reported drug discovery campaigns is not extensively documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a starting material for the synthesis of analogs of known drugs or novel chemical entities.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for predicting the properties of its derivatives.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 58977-36-9 |

| Appearance | Not specified (likely a liquid) |

| Boiling Point | Not specified |

| LogP (Predicted) | 2.9 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

Table 1: Physicochemical properties of this compound.

Synthetic Applications in Drug Discovery

The reactivity of the ketone in this compound can be exploited to synthesize various heterocyclic cores that are prevalent in many pharmaceuticals. This section explores potential synthetic routes to key heterocyclic scaffolds.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous approved drugs. While direct, single-step syntheses of pyridines from simple ketones like this compound are uncommon in well-known named reactions such as the Hantzsch or Kröhnke syntheses, multi-step approaches can be envisioned. A plausible strategy involves the initial functionalization of this compound to a 1,5-dicarbonyl compound, a key intermediate for pyridine synthesis.

Logical Workflow for Pyridine Synthesis:

Caption: Multi-step pathway to substituted pyridines.

Experimental Protocol: Hypothetical Synthesis of a 1,5-Dicarbonyl Intermediate

This protocol describes a hypothetical two-step sequence to generate a 1,5-dicarbonyl compound from this compound, which could then be used in a subsequent pyridine synthesis.

Step 1: α-Hydroxymethylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add a solution of paraformaldehyde (1.2 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the α-hydroxymethyl derivative.

Step 2: Oxidation to the 1,5-Dicarbonyl Compound

-

Dissolve the α-hydroxymethyl derivative (1.0 eq) in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dicarbonyl intermediate.

Synthesis of Substituted Pyrimidines

Pyrimidines are another class of heterocycles with immense importance in drug discovery, forming the core of many antiviral and anticancer agents. The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidines, which typically utilizes a β-dicarbonyl compound. To employ this compound in a Biginelli-type reaction, it would first need to be converted into a suitable β-dicarbonyl analog.

Experimental Workflow for Pyrimidine Synthesis:

Caption: Pathway to substituted pyrimidines.

Experimental Protocol: Hypothetical Synthesis of a β-Keto Ester from this compound

This protocol outlines a hypothetical method to synthesize a β-keto ester derivative of this compound.

-

Prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol.

-

To this solution, add this compound (1.0 eq) followed by diethyl carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude β-keto ester can be purified by vacuum distillation or column chromatography.

Potential Biological Activities of this compound Derivatives

While there is a lack of direct biological data on derivatives of this compound, the structural motifs it can generate are present in compounds with known pharmacological activities. For instance, substituted pyridines are known to act as kinase inhibitors, ion channel modulators, and GPCR antagonists. Pyrimidine derivatives are widely recognized for their anticancer and antiviral properties due to their ability to mimic endogenous nucleobases.

| Derivative Class | Potential Biological Targets | Therapeutic Areas of Interest |

| Substituted Pyridines | Kinases (e.g., EGFR, VEGFR), Ion Channels (e.g., Ca²⁺, K⁺), GPCRs | Oncology, Cardiovascular Diseases, CNS Disorders |

| Substituted Pyrimidines | DNA/RNA Polymerases, Thymidylate Synthase, Reverse Transcriptase | Oncology, Virology |

Table 2: Potential biological activities of heterocyclic derivatives of this compound.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its chemical structure is amenable to a variety of transformations that can lead to the formation of privileged heterocyclic scaffolds. The protocols and synthetic pathways outlined in this document provide a conceptual framework for researchers to begin exploring the potential of this compound in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this versatile precursor is warranted to unlock its full potential in the development of new medicines.

Application Notes and Protocols for 6-Phenylhexan-3-one

Introduction

This document provides available information on the chemical and physical properties of 6-Phenylhexan-3-one. An extensive search of scientific literature and chemical databases was conducted to identify its biological activities, mechanisms of action, and relevant experimental protocols.

It is critical to note that as of the date of this document, there is a significant lack of published peer-reviewed studies on the biological, pharmacological, or toxicological properties of this compound. The information available is primarily limited to its chemical identity and physical characteristics. Therefore, the detailed application notes, experimental protocols, and signaling pathway diagrams as requested cannot be generated due to the absence of requisite data.

The following sections summarize the available physicochemical data for this compound and provide context on related, but distinct, chemical entities.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 176.25 g/mol | --INVALID-LINK-- |

| CAS Number | 58977-36-9 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 6-Phenyl-3-hexanone, ethyl 3-phenylpropyl ketone | --INVALID-LINK-- |

| Appearance | No data available | |

| Boiling Point | 278.5 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.95 g/cm³ | --INVALID-LINK-- |

| Flash Point | 124.3 °C | --INVALID-LINK-- |

| LogP | 2.98840 | --INVALID-LINK-- |

Information on Structurally Related Compounds

While no biological data exists for this compound, some information is available for structurally similar molecules. It is crucial to emphasize that the biological activities of these related compounds cannot be extrapolated to this compound without experimental validation.

-

6-Phenylhex-3-en-2-one: This is an unsaturated analog of the target compound.[1] No specific biological activity data is readily available, but its presence in chemical databases indicates it is a known chemical entity.

-

1-Phenylhexan-3-one: An isomer of the target compound, it has been reported in organisms like Amomyrtella guili and Stellera chamaejasme.[2] The context of its natural occurrence does not provide specific details on its biological role.

-

Phenylalkanones (General Class): The broader class of phenylalkanones can be found in various natural products, including flavonoids, which are known to possess a wide range of biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] However, this compound is a simple synthetic ketone and does not share the complex polycyclic structure of flavonoids.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, no established experimental protocols can be provided.

Signaling Pathways and Experimental Workflows

As there is no information on the mechanism of action or biological targets of this compound, the generation of diagrams for signaling pathways or experimental workflows is not possible.

Conclusion and Recommendations for Future Research

There is a clear gap in the scientific literature regarding the biological effects of this compound. For researchers, scientists, and drug development professionals interested in this molecule, the following steps are recommended:

-

Initial Cytotoxicity Screening: Perform in vitro cytotoxicity assays using a panel of representative cell lines (e.g., cancer cell lines, normal cell lines) to determine the concentration range at which this compound exhibits biological effects.

-

Broad Biological Screening: Depending on the results of cytotoxicity screening, the compound could be subjected to a broad panel of biological assays, such as antimicrobial, anti-inflammatory, or enzyme inhibition screens.

-

Toxicological Assessment: Conduct preliminary in silico and in vitro toxicological assessments to predict potential liabilities.

Below is a conceptual workflow for initiating the biological investigation of this compound.

Caption: Conceptual workflow for the initial biological evaluation of this compound.

References

- 1. 6-Phenylhex-3-en-2-one | C12H14O | CID 5368427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylhexan-3-one | C12H16O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Various Synthetic Pathways of Flavanones Focused on their Biological Activity: A Review [zenodo.org]

Application Notes and Protocols for 6-Phenylhexan-3-one in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Key Concepts in Asymmetric Reduction of Ketones

The primary application of 6-Phenylhexan-3-one in asymmetric catalysis is its conversion to a chiral alcohol via enantioselective reduction. This is typically achieved through two main strategies:

-

Asymmetric Hydrogenation: This method involves the use of a chiral metal catalyst, commonly based on ruthenium, rhodium, or iridium, in the presence of hydrogen gas. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the metal center.

-

Asymmetric Transfer Hydrogenation: In this variation, a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, is used instead of hydrogen gas. The reaction is still catalyzed by a chiral metal complex.

For aryl ketones like this compound, Noyori-type ruthenium catalysts are often highly effective. These catalysts typically consist of a ruthenium center, a chiral diamine ligand (like DPEN), and an arene ligand. The steric and electronic properties of the chiral ligand are crucial for achieving high enantioselectivity.

Data Presentation: Representative Data for Asymmetric Ketone Reduction

Since specific data for the asymmetric reduction of this compound is not available in the cited literature, the following table presents representative data for the asymmetric hydrogenation of acetophenone, a common model substrate for aryl ketones. This data illustrates the typical performance of relevant catalyst systems.

| Catalyst System | Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| RuCl₂--INVALID-LINK-- | (S,S)-TsDPEN | Acetophenone | >95 | >99 (R) |

| [Rh(cod)Cl]₂ / (R)-BINAP | (R)-BINAP | Acetophenone | High | High (R) |

| Ir(I)-PHOX complex | PHOX | Acetophenone | >90 | >95 (S) |

Experimental Protocols

The following is a generalized protocol for the asymmetric transfer hydrogenation of an aryl ketone, which can be adapted for this compound.

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Ruthenium Catalyst

Materials:

-

This compound

-

[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst (0.005 to 0.01 molar equivalents relative to the ketone) in the anhydrous solvent.

-

Addition of Reagents: To the catalyst solution, add the formic acid/triethylamine mixture (1.5 to 2.0 equivalents).

-

Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (typically between room temperature and 40 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-